Cas no 1936097-19-6 (2-(1-azidopropyl)pyridine)
2-(1-azidopropyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- Pyridine, 2-(1-azidopropyl)-
- 2-(1-azidopropyl)pyridine
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- MDL: MFCD30180932
- Inchi: 1S/C8H10N4/c1-2-7(11-12-9)8-5-3-4-6-10-8/h3-7H,2H2,1H3
- InChI Key: IWHRBMQKYNTCJT-UHFFFAOYSA-N
- SMILES: C(C1N=CC=CC=1)(CC)N=[N+]=[N-]
2-(1-azidopropyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-297736-1g |
2-(1-azidopropyl)pyridine |
1936097-19-6 | 1g |
$1057.0 | 2023-09-06 | ||
| Enamine | EN300-297736-5g |
2-(1-azidopropyl)pyridine |
1936097-19-6 | 5g |
$3065.0 | 2023-09-06 | ||
| Enamine | EN300-297736-10g |
2-(1-azidopropyl)pyridine |
1936097-19-6 | 10g |
$4545.0 | 2023-09-06 | ||
| Enamine | EN300-297736-0.05g |
2-(1-azidopropyl)pyridine |
1936097-19-6 | 95.0% | 0.05g |
$888.0 | 2025-03-19 | |
| Enamine | EN300-297736-0.1g |
2-(1-azidopropyl)pyridine |
1936097-19-6 | 95.0% | 0.1g |
$930.0 | 2025-03-19 | |
| Enamine | EN300-297736-0.25g |
2-(1-azidopropyl)pyridine |
1936097-19-6 | 95.0% | 0.25g |
$972.0 | 2025-03-19 | |
| Enamine | EN300-297736-0.5g |
2-(1-azidopropyl)pyridine |
1936097-19-6 | 95.0% | 0.5g |
$1014.0 | 2025-03-19 | |
| Enamine | EN300-297736-1.0g |
2-(1-azidopropyl)pyridine |
1936097-19-6 | 95.0% | 1.0g |
$1057.0 | 2025-03-19 | |
| Enamine | EN300-297736-2.5g |
2-(1-azidopropyl)pyridine |
1936097-19-6 | 95.0% | 2.5g |
$2071.0 | 2025-03-19 | |
| Enamine | EN300-297736-5.0g |
2-(1-azidopropyl)pyridine |
1936097-19-6 | 95.0% | 5.0g |
$3065.0 | 2025-03-19 |
2-(1-azidopropyl)pyridine Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
Additional information on 2-(1-azidopropyl)pyridine
Research Briefing on 2-(1-azidopropyl)pyridine (CAS: 1936097-19-6) in Chemical Biology and Pharmaceutical Applications
2-(1-azidopropyl)pyridine (CAS: 1936097-19-6) is a specialized chemical compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its azide functional group and pyridine moiety, serves as a valuable building block in click chemistry, drug discovery, and bioconjugation strategies. Recent studies have explored its potential in targeted drug delivery, protein labeling, and the development of novel therapeutic agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 2-(1-azidopropyl)pyridine as a key intermediate in the synthesis of small molecule inhibitors targeting protein-protein interactions (PPIs). The researchers utilized the compound's azide group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling efficient conjugation with various alkyne-containing pharmacophores. This approach yielded several promising lead compounds with enhanced binding affinity and selectivity for challenging PPI targets.
In the field of bioconjugation, a recent breakthrough published in ACS Chemical Biology highlighted the compound's utility in site-specific protein modification. The research team developed a novel methodology using 2-(1-azidopropyl)pyridine to introduce stable, bioorthogonal handles onto therapeutic antibodies. This technique showed improved reaction kinetics and reduced side reactions compared to traditional NHS-ester based conjugation methods, potentially revolutionizing antibody-drug conjugate (ADC) development.
From a structural perspective, computational studies have revealed interesting insights into the molecular properties of 2-(1-azidopropyl)pyridine. Density functional theory (DFT) calculations published in Physical Chemistry Chemical Physics (2024) demonstrated that the compound exhibits favorable electronic characteristics for both nucleophilic and electrophilic reactions, making it particularly versatile for diverse chemical transformations. The pyridine nitrogen's basicity was found to be modulated by the adjacent azidopropyl group, creating unique reactivity patterns.
Recent safety and pharmacokinetic evaluations of derivatives containing the 2-(1-azidopropyl)pyridine scaffold have shown promising results. A preclinical study in the European Journal of Pharmaceutical Sciences (2023) reported that properly modified analogs demonstrated good metabolic stability and acceptable toxicity profiles. These findings suggest that with appropriate structural optimization, this chemical scaffold could be developed into clinically viable drug candidates.
The compound has also found applications in materials science, particularly in the development of smart biomaterials. A 2024 Nature Communications paper described its use in creating photo-responsive hydrogels for controlled drug release. The azide group enabled precise cross-linking control, while the pyridine moiety contributed to pH-responsive behavior, resulting in a dual-responsive material with potential applications in targeted cancer therapy.
Looking forward, researchers are particularly excited about the potential of 2-(1-azidopropyl)pyridine in PROTAC (proteolysis targeting chimera) technology. Several pharmaceutical companies have included derivatives of this compound in their PROTAC development pipelines, leveraging its ability to serve as a linker between target-binding and E3 ligase-recruiting moieties. Early results suggest improved cellular permeability and proteasome recruitment efficiency compared to traditional linkers.
In conclusion, 2-(1-azidopropyl)pyridine (CAS: 1936097-19-6) represents a multifaceted tool in modern chemical biology and drug discovery. Its unique combination of reactivity, stability, and versatility continues to inspire innovative applications across multiple therapeutic areas. As research progresses, we anticipate seeing more advanced derivatives and applications emerging from this promising chemical scaffold.
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